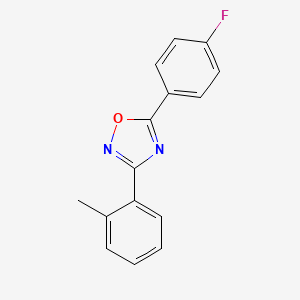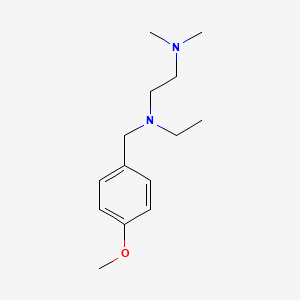![molecular formula C14H19NO3 B5817694 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate, also known as EPCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EPCA is a member of the phenylacetate family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been shown to inhibit the activation of the MAPK and NF-kB signaling pathways, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been shown to reduce the expression of various genes that are involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. Additionally, 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been found to be relatively non-toxic, which makes it a good candidate for further development as a therapeutic agent. However, one limitation of using 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several future directions for research on 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate. One area of interest is the development of 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and delivery method for 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate, as well as its safety and efficacy in clinical trials. Additionally, more research is needed to fully understand the mechanism of action of 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate and its potential interactions with other cellular processes. Finally, future studies could explore the use of 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate in combination with other drugs or therapies to enhance its effectiveness.
Synthesemethoden
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate can be synthesized using a multistep process that involves the reaction of 2-nitrobenzoyl chloride with 1-ethylpropylamine, followed by reduction of the resulting nitro compound to the corresponding amine. The final step involves the reaction of the amine with acetic anhydride to produce 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate.
Wissenschaftliche Forschungsanwendungen
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has also been found to have antiviral activity against the herpes simplex virus.
Eigenschaften
IUPAC Name |
[2-(pentan-3-ylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-11(5-2)15-14(17)12-8-6-7-9-13(12)18-10(3)16/h6-9,11H,4-5H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYERKJSBRJJVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(acetylamino)sulfonyl]phenyl}-4-fluorobenzamide](/img/structure/B5817611.png)
![3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5817619.png)
![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)



![2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)
![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)



![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)